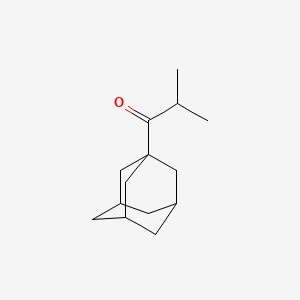
Isopropyladamantyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyladamantyl ketone is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic hydrocarbon known for its rigid and virtually stress-free structure, which makes its derivatives valuable in various fields of chemistry and industry . This compound features an adamantane core with an isopropyl group and a ketone functional group, making it a unique and versatile compound.
Aplicaciones Científicas De Investigación
Isopropyladamantyl ketone has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Isopropyladamantyl ketone, also known as 1-(Adamantan-1-yl)-2-methylpropan-1-one, is a type of ketone body. Ketone bodies are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans . They are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . The primary targets of this compound are likely to be similar to those of other ketone bodies, which include metabolic and immune cells .
Mode of Action
This compound interacts with its targets in a manner similar to other ketone bodies. It serves as a carbon source and directly contributes to cellular metabolism . It has been suggested that the beneficial non-metabolic actions of ketone bodies on organ functions are mediated by them acting as a ligand to specific cellular targets .
Biochemical Pathways
This compound, like other ketone bodies, affects several biochemical pathways. Ketone bodies are known to provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis . They serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .
Pharmacokinetics
They are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other ketone bodies. Ketone bodies have been shown to have diverse molecular effects, including metabolic regulation, increased cellular resistance to oxidative stress, inhibition of nuclear factor kB (NF-kB) signaling .
Action Environment
The action, efficacy, and stability of this compound, like other ketone bodies, can be influenced by various environmental factors. For instance, the concentration of ketone bodies oscillates in a circadian manner, representing less than 5% of total daily energy expenditure in fed states and up to approximately 20% in starvation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyladamantyl ketone typically involves the functionalization of adamantane derivatives. One common method is the Friedel-Crafts acylation of adamantane with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyladamantyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, acid catalysts
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Imines
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon with a similar tricyclic structure.
1-Adamantanone: A ketone derivative of adamantane with a carbonyl group at the 1-position.
2-Adamantanone: Another ketone derivative with the carbonyl group at the 2-position.
Uniqueness
Isopropyladamantyl ketone is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIFEDVAAQVLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
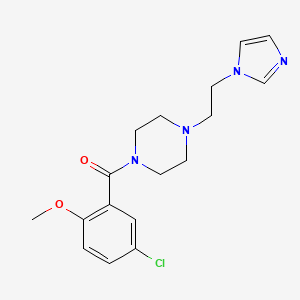
![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2562600.png)
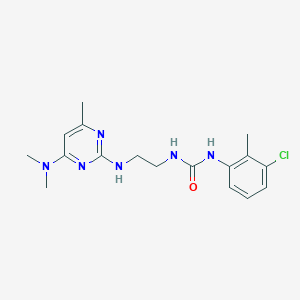
![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)
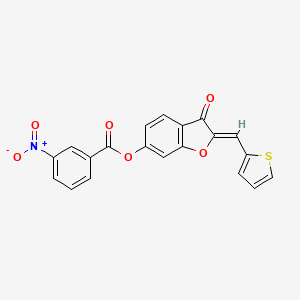

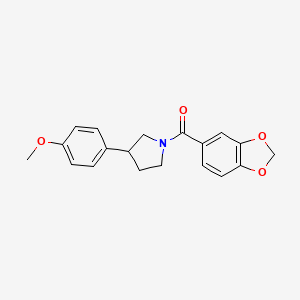
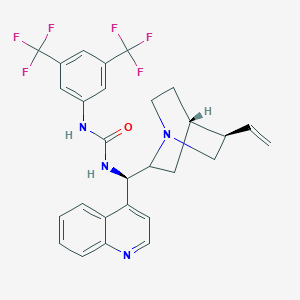
![N'-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2562610.png)
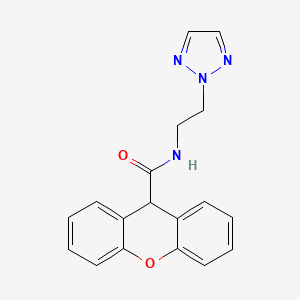
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2562614.png)
![1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2562615.png)
